Benzenemethanol, alpha,alpha-dimethyl-, acetate
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Overview
Description
2-Phenylpropan-2-yl acetate, also known as 1-phenyl-2-propanyl acetate, is an organic compound with the molecular formula C11H14O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its pleasant odor and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylpropan-2-yl acetate can be synthesized through the esterification of 2-phenylpropan-2-ol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions usually include heating the mixture to a temperature of around 60-70°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-phenylpropan-2-yl acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as zeolites, can also improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Phenylpropan-2-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-phenylpropan-2-ol and acetic acid.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: 2-Phenylpropan-2-ol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted esters or amides.
Scientific Research Applications
2-Phenylpropan-2-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a fragrance component in pharmaceuticals.
Industry: Utilized in the fragrance industry for its pleasant odor and in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-phenylpropan-2-yl acetate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Phenylpropan-2-yl acetate can be compared with similar compounds such as:
2-Phenyl-2-propanol: The alcohol counterpart of 2-phenylpropan-2-yl acetate, used in organic synthesis and as a biomarker for cumene exposure.
Uniqueness
2-Phenylpropan-2-yl acetate is unique due to its ester functional group, which imparts different chemical reactivity and applications compared to its alcohol and ketone counterparts.
Biological Activity
Benzenemethanol, alpha,alpha-dimethyl-, acetate (commonly known as α,α-dimethylbenzyl acetate ) is an organic compound with the molecular formula C11H14O2 and a molecular weight of approximately 178.23 g/mol. This compound is a derivative of benzenemethanol and is used in various applications, including fragrance and flavoring agents. Understanding its biological activity is crucial for evaluating its safety and potential therapeutic uses.
- IUPAC Name : this compound
- CAS Number : 617-94-7
- Molecular Weight : 178.23 g/mol
- Structure : The chemical structure includes a benzene ring attached to a dimethylated carbon chain with an acetate group.
Biological Activity Overview
The biological activity of α,α-dimethylbenzyl acetate can be classified into several categories:
-
Antimicrobial Activity
- Studies have demonstrated that certain aromatic compounds exhibit antimicrobial properties. The presence of the benzene ring in α,α-dimethylbenzyl acetate may contribute to its efficacy against various pathogens.
- A comparative study on essential oils highlighted that compounds with similar structures showed significant antibacterial and antifungal activities .
-
Antioxidant Properties
- Antioxidant activity is critical in preventing oxidative stress-related diseases. Research indicates that compounds with alkyl groups can effectively scavenge free radicals.
- The antioxidant capacity of α,α-dimethylbenzyl acetate has not been extensively studied; however, related compounds have shown promising results in capturing reactive oxygen species (ROS) .
- Genotoxicity and Safety Profile
Case Study 1: Antimicrobial Efficacy
A study by MDPI explored the antimicrobial properties of essential oils, revealing that compounds similar to α,α-dimethylbenzyl acetate demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the potential use of such compounds in food preservation and therapeutic applications.
Case Study 2: Antioxidant Activity Assessment
Research conducted on essential oil constituents revealed that molecules like α,α-dimethylbenzyl acetate could enhance the antioxidant activity of other compounds when combined. This synergistic effect suggests potential applications in dietary supplements aimed at reducing oxidative stress .
Data Table: Summary of Biological Activities
Biological Activity | Findings |
---|---|
Antimicrobial | Effective against various pathogens; potential use in food preservation |
Antioxidant | May enhance antioxidant activity when combined with other compounds |
Genotoxicity | Mostly negative results in genotoxicity assays; low risk for mutagenicity |
Carcinogenicity | No significant carcinogenic effects observed in long-term studies |
Properties
CAS No. |
3425-72-7 |
---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-phenylpropan-2-yl acetate |
InChI |
InChI=1S/C11H14O2/c1-9(12)13-11(2,3)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI Key |
XPMMKIYJJWQFOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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